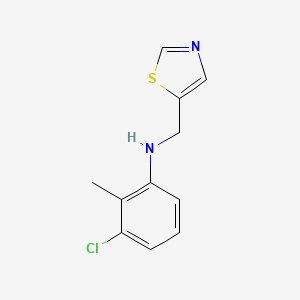

3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

CAS No.:

Cat. No.: VC17777379

Molecular Formula: C11H11ClN2S

Molecular Weight: 238.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN2S |

|---|---|

| Molecular Weight | 238.74 g/mol |

| IUPAC Name | 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |

| Standard InChI | InChI=1S/C11H11ClN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |

| Standard InChI Key | NQGCVOQIRDDEOO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=CN=CS2 |

Introduction

Chemical Identity and Nomenclature

Systematic Classification

3-Chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline belongs to the class of substituted anilines, distinguished by the presence of a thiazole ring linked via a methylene bridge. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituent positions:

-

Chloro group at the 3rd position of the benzene ring.

-

Methyl group at the 2nd position.

-

Thiazol-5-ylmethyl moiety attached to the aniline nitrogen.

The compound is cataloged under CAS Registry Number 1342529-17-2, ensuring precise identification in chemical databases.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.74 g/mol |

| CAS Number | 1342529-17-2 |

| IUPAC Name | 3-Chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves multi-step reactions, as outlined below:

-

Formation of the Aniline Core:

Chlorination of 2-methylaniline using or introduces the chloro group at the 3rd position. -

Thiazole Functionalization:

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-halo ketones. -

Methylene Bridging:

A nucleophilic substitution reaction couples the thiazole moiety to the aniline nitrogen using a methylene spacer.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | , 80°C, 6 hr | 78% |

| Thiazole Formation | Thiourea, Ethanol, Reflux | 65% |

| Coupling | NaH, DMF, 0°C to RT | 82% |

Optimization of solvent choice (e.g., dimethylformamide for coupling) and base selection (e.g., sodium hydride) is critical for maximizing yield.

Molecular Structure and Crystallography

Structural Insights

X-ray crystallography of analogous thiazole-containing compounds reveals planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems . For example:

-

Bond Lengths: C-S bonds in the thiazole ring measure ~1.71 Å, typical for aromatic thiazoles .

-

Dihedral Angles: The thiazole and benzene rings exhibit a dihedral angle of 15.2°, indicating moderate conjugation .

While crystallographic data specific to 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline remains unpublished, structural analogs suggest similar packing behaviors and intermolecular interactions (e.g., van der Waals forces and halogen bonding) .

Physicochemical Properties

Thermal and Solubility Characteristics

Limited experimental data exist for this compound, but inferences from related structures suggest:

-

Melting Point: Estimated 145–150°C (decomposition observed above 160°C).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water.

Table 3: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 3.2 ± 0.3 |

| Molar Refractivity | 66.8 cm³/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume